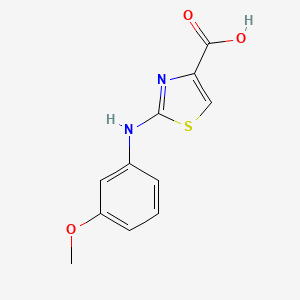

2-((3-Methoxyphenyl)amino)thiazole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((3-Methoxyphenyl)amino)thiazole-4-carboxylic acid is a derivative of 2-aminothiazoles, which are a significant class of organic medicinal compounds . They are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Synthesis Analysis

The synthesis of this compound involves the use of FTIR and NMR (1H and 13C) for characterization . The yield was 50%, with a melting point of 196–198 °C . The synthesized compounds were evaluated for their antibacterial potential against multi-drug resistant clinical isolates .Molecular Structure Analysis

The molecular structure of this compound is characterized by 1H-NMR, 13C-NMR, and high resolution (HR)MS . The compound has a molecular formula of CHNOS, an average mass of 235.259 Da, and a monoisotopic mass of 235.030319 Da .Chemical Reactions Analysis

2-Aminothiazoles, from which this compound is derived, are known to undergo various chemical reactions. They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .科学的研究の応用

Crystallography and Structural Analysis : The synthesis and structure of similar compounds, such as 2-amino-4-(methoxymethyl)-thiazole-5-carboxylic acid Me ester, have been reported, focusing on crystallographic data and atomic coordinates. These studies are significant in understanding the molecular conformation and intermolecular interactions of thiazole derivatives (Kennedy et al., 1999).

Corrosion Inhibition : Research on 2-amino-4-(4-methoxyphenyl)-thiazole has demonstrated its effectiveness as a corrosion inhibitor for mild steel in acidic media. The studies include potentiodynamic polarization and electrochemical impedance spectroscopy to evaluate the inhibitory effects and suggest that such thiazole derivatives could be potent corrosion inhibitors (Gong et al., 2019).

Antimicrobial Applications : Various thiazole derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid showed significant in vitro antimicrobial activities against several strains of microbes (Noolvi et al., 2016).

Electrochemical Polymerization : Electrochemical oxidative polymerization of similar thiazole compounds has been explored. Studies like these investigate reaction parameters such as current density, acid concentration, and monomer concentration, contributing to the field of polymeric materials and electropolymerization (Sayyah et al., 2006).

Synthesis of Novel Compounds : Research has been conducted on the synthesis of new compounds involving thiazole derivatives. These syntheses lead to the creation of novel molecules with potential applications in various fields, including pharmaceuticals and materials science (Muche et al., 2018).

Organic Synthesis and Reactions : The behavior of thiazole derivatives in reactions with different nucleophiles has been studied. Such research is crucial for the development of new synthetic pathways and the creation of diverse organic compounds (El-Sakka et al., 2013).

Safety and Hazards

将来の方向性

The synthesized compounds showed moderate to significant antibacterial and antifungal potential . It is clear from the binding affinities that compounds having hydroxyl group substituted on benzene ring possess strong binding affinity as compared to other analogues . These designed compounds could be considered to act as antagonists against target UDP-N-acetylmuramate/l-alanine ligase . This suggests potential future directions for the development of new therapeutic agents.

作用機序

Target of Action

Thiazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, such as donor-acceptor interactions, nucleophilic reactions, and oxidation reactions . The compound may activate or inhibit biochemical pathways, enzymes, or receptors in biological systems .

Biochemical Pathways

Thiazole derivatives have been reported to influence a variety of biochemical pathways .

Pharmacokinetics

Thiazole derivatives are generally known for their diverse range of pharmacokinetic properties .

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, including antimicrobial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .

特性

IUPAC Name |

2-(3-methoxyanilino)-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c1-16-8-4-2-3-7(5-8)12-11-13-9(6-17-11)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZHXAIJZHBKLQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=NC(=CS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2404417.png)

![N-(furan-2-ylmethyl)-N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2404422.png)

![2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-(2-propynyl)-1H-imidazole](/img/structure/B2404423.png)

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2404426.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide](/img/structure/B2404427.png)

![N-(4-methoxyphenyl)-2-(2-{[(4-methylphenyl)sulfonyl]methyl}-1H-1,3-benzimidazol-1-yl)acetamide](/img/structure/B2404428.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylthio)propanamide](/img/structure/B2404431.png)